
2-Metil-2H-indazol-7-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-methyl-2H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by an ethyl ester group at the 7th position and a methyl group at the 2nd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2H-indazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Indazole derivatives, a class to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, indazole derivatives have been shown to inhibit kinases, thereby affecting the cell cycle and volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and volume control .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have potential effects on cell cycle regulation and volume control .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-methyl-2H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, ethyl 2-methyl-2H-indazole-7-carboxylate can bind to specific proteins, altering their conformation and activity, which may contribute to its antimicrobial and anticancer effects . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
Ethyl 2-methyl-2H-indazole-7-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression profiles . These changes can result in altered cellular functions, including reduced proliferation of cancer cells and enhanced immune responses. Furthermore, ethyl 2-methyl-2H-indazole-7-carboxylate has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-methyl-2H-indazole-7-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, ethyl 2-methyl-2H-indazole-7-carboxylate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-methyl-2H-indazole-7-carboxylate have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that ethyl 2-methyl-2H-indazole-7-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that ethyl 2-methyl-2H-indazole-7-carboxylate can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and reduced cancer cell proliferation .
Dosage Effects in Animal Models
The effects of ethyl 2-methyl-2H-indazole-7-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, ethyl 2-methyl-2H-indazole-7-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing the dosage of ethyl 2-methyl-2H-indazole-7-carboxylate to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Ethyl 2-methyl-2H-indazole-7-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . Additionally, ethyl 2-methyl-2H-indazole-7-carboxylate can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels, which may contribute to the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of ethyl 2-methyl-2H-indazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, ethyl 2-methyl-2H-indazole-7-carboxylate can bind to plasma proteins, affecting its distribution within the body and its availability to target tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and overall therapeutic efficacy.
Subcellular Localization
Ethyl 2-methyl-2H-indazole-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target biomolecules . The subcellular localization of ethyl 2-methyl-2H-indazole-7-carboxylate is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-2H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials might include 2-methylphenylhydrazine and ethyl 2-oxoacetate, which undergo cyclization to form the indazole ring.
Industrial Production Methods: Industrial production of indazole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. Catalysts and solvents are chosen to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-methyl-2H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a more saturated system.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 2-methyl-2H-indazole-7-carboxylic acid.
Reduction: Formation of 2-methyl-2H-indazole-7-ethanol.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Comparación Con Compuestos Similares
- 2-methyl-2H-indazole-7-carboxylic acid
- 2-methyl-2H-indazole-7-ethanol
- 2-methyl-2H-indazole-7-nitrile
Comparison: Ethyl 2-methyl-2H-indazole-7-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its carboxylic acid counterpart, the ester form is more lipophilic, potentially enhancing its ability to cross cell membranes. The presence of the methyl group at the 2nd position also distinguishes it from other indazole derivatives, affecting its steric and electronic properties.
Propiedades
IUPAC Name |
ethyl 2-methylindazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNUYARZMBJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN(N=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


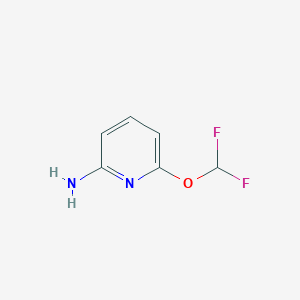
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
![tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1443603.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)
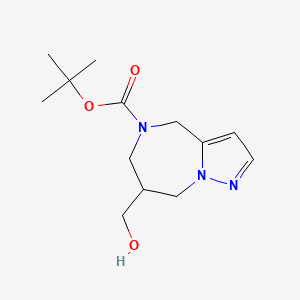
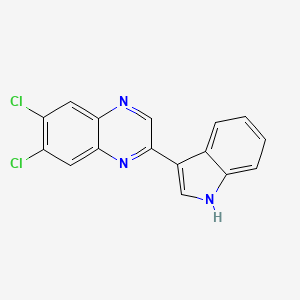
![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
![tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1443617.png)
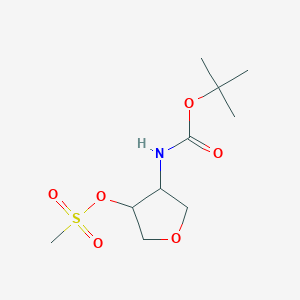
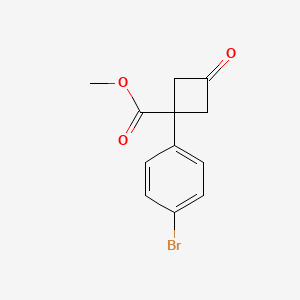
![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)

